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Compound Name: Antimalarial agent 19

Cat. No.: B12402656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, characterization, and

biological evaluation of a specific set of compounds referred to as "antimalarial agent 19." It is

important to note that the designation "compound 19" can refer to different molecules in various

research contexts. This document focuses specifically on the diastereomeric Mosher esters

19a and 19b, which are derivatives of rac-6-desmethyl-5β–hydroxy-d-secoartemisinin (a

tricyclic analog of artemisinin). The data and protocols presented herein are synthesized from

the work of Mohammed et al. (2021).[1][2][3][4]

Introduction
Artemisinin and its derivatives are a cornerstone of modern antimalarial therapy, known for their

potent and rapid activity against Plasmodium falciparum, including multi-drug resistant strains.

The crucial pharmacophore of this class of compounds is the 1,2,4-trioxane ring, which is

believed to interact with heme or free Fe(II) within the parasite, leading to the generation of

cytotoxic radical species.[4]

To explore the structure-activity relationships (SAR) of artemisinin, numerous analogs have

been synthesized. This guide focuses on the synthesis and characterization of diastereomers

19a and 19b, which were prepared to resolve the enantiomers of the racemic precursor, rac-6-
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desmethyl-5β–hydroxy-d-secoartemisinin (rac-2). The biological evaluation of these

compounds provides insights into the stereochemical requirements for antimalarial activity.

Synthesis of Diastereomers 19a and 19b
The synthesis of diastereomers 19a and 19b is achieved through the esterification of the

racemic alcohol, rac-2, with a chiral derivatizing agent, (R)-(−)-α-methoxy-α-

(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride. This reaction

yields two diastereomeric esters that can be separated by chromatography.

Synthetic Workflow
The overall synthetic pathway from the racemic precursor to the separated diastereomers is

depicted below.
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Synthesis of diastereomers 19a and 19b from rac-2.

Experimental Protocol: Synthesis of Mosher Esters 19a
and 19b
The following protocol is based on the methodology described by Mohammed et al. (2021).[1]
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Reaction Setup: In a suitable reaction vessel, suspend rac-6-desmethyl-5β–hydroxy-d-

secoartemisinin (rac-2) in dry acetonitrile (CH₃CN).

Addition of Reagents: To the stirring suspension, add 3 molar equivalents of both 4-

(dimethylaminopyridine) (DMAP) and tetramethylethylenediamine (TMEDA).

Cooling: Cool the reaction mixture to 0°C using an ice bath.

Addition of Mosher's Acid Chloride: Add 2 molar equivalents of (R)-(−)-α-methoxy-α-

(trifluoromethyl)phenylacetyl chloride ((R)-(−)-MTPA-Cl).

Reaction: Allow the reaction to proceed for 72 hours, with the temperature gradually rising to

room temperature.

Monitoring: Monitor the reaction completion by thin-layer chromatography (TLC) on silica gel

using a 20% ethyl acetate/hexane solvent system and p-anisaldehyde stain.

Purification: Upon completion, concentrate the reaction mixture and purify the residue using

silica gel column chromatography to separate the two diastereomers, 19a (lower Rf) and 19b

(higher Rf).

Synthesis and Characterization Data
The following table summarizes the key quantitative data from the synthesis and separation of

diastereomers 19a and 19b.

Compound
Rf Value (20%
EtOAc/Hexane)

Yield

Diastereomer 19a 0.58 22%

Diastereomer 19b 0.63 19%

Table 1: Synthesis and chromatographic data for diastereomers 19a and 19b.[1]

Characterization
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The primary method for the characterization and separation of diastereomers 19a and 19b is

silica gel column chromatography.[1] While the source literature does not provide detailed

spectroscopic data for 19a and 19b, standard characterization for such novel compounds

would typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure

and stereochemistry.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental

composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

For the precursor rac-2, a single crystal X-ray crystallographic analysis was performed to

assess its three-dimensional structure and intramolecular interactions.[1]

In Vitro Antimalarial Activity
The antimalarial activity of the synthesized compounds was evaluated in vitro against two drug-

resistant strains of Plasmodium falciparum, W-2 (chloroquine-resistant) and D-6 (mefloquine-

resistant).[4] The evaluation was performed using the parasite lactate dehydrogenase (pLDH)

assay.[1][4]

Antimalarial Activity Data
The following table summarizes the in vitro antimalarial activity of diastereomers 19a and 19b

relative to the parent compound, artemisinin.

Compound
Relative Activity vs. W-2
Strain (%)

Relative Activity vs. D-6
Strain (%)

Diastereomer 19a Not Reported Not Reported

Diastereomer 19b 0.34 0.50

Table 2: In vitro antimalarial activity of diastereomer 19b.[1]
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Note: The primary research article focuses on the antimalarial activity of the enantiomers (2a

and 2b) obtained after the hydrolysis of 19a and 19b. The diastereomeric esters themselves

were primarily synthesized as intermediates for chiral resolution. The data indicates that

diastereomer 19b possesses low antimalarial activity.[1]

Experimental Protocol: Parasite Lactate Dehydrogenase
(pLDH) Assay
This protocol provides a generalized methodology for the pLDH assay used to assess

antimalarial activity.

Parasite Culture: Maintain cultures of P. falciparum (e.g., W-2 and D-6 strains) in human

erythrocytes at 37°C in a standard gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

Drug Preparation: Prepare serial dilutions of the test compounds (e.g., 19a, 19b) in an

appropriate solvent and then in culture medium.

Assay Plate Setup: In a 96-well microtiter plate, add the parasitized erythrocyte culture

(adjusted to a specific parasitemia and hematocrit) to wells containing the different drug

concentrations. Include positive (parasitized cells, no drug) and negative (non-parasitized

cells) controls.

Incubation: Incubate the plates for a defined period (e.g., 72 hours) under the same

conditions as the parasite culture.

Cell Lysis: After incubation, lyse the cells by freeze-thawing to release the parasite lactate

dehydrogenase (pLDH).

pLDH Reaction:

Add a reaction mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate,

and a diaphorase to each well.

The pLDH will catalyze the reduction of APAD to APADH.

Colorimetric Detection:
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Add a colorimetric substrate (e.g., nitroblue tetrazolium) which is reduced by APADH to

produce a colored formazan product.

Measure the absorbance at an appropriate wavelength (e.g., 650 nm) using a microplate

reader.

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of

parasite growth inhibition against the logarithm of the drug concentration.

Proposed Mechanism of Action
The biological activity of artemisinin and its analogs is attributed to the endoperoxide bridge

within the 1,2,4-trioxane ring system. The proposed mechanism involves the activation of this

bridge by intraparasitic iron (Fe²⁺), likely from the digestion of hemoglobin. This interaction

leads to the formation of highly reactive carbon-centered radicals that alkylate and damage

essential parasite proteins, ultimately leading to parasite death.
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Proposed mechanism of action for artemisinin analogs.
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The low activity of diastereomer 19b suggests that the bulky Mosher ester group at the C-5

position may sterically hinder the interaction with the activating iron source or the subsequent

binding to parasitic targets.

Conclusion
The synthesis of diastereomers 19a and 19b serves as a crucial step in the chiral resolution of

the artemisinin analog, rac-2. While these diastereomeric esters themselves exhibit low

antimalarial potency, their preparation and separation are vital for obtaining the

enantiomerically pure alcohols, which are essential for detailed structure-activity relationship

studies. The methodologies and data presented in this guide provide a framework for the

synthesis, characterization, and evaluation of this specific class of artemisinin derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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